7-(4-Ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Overview
Description
7-(4-Ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with an ethoxyphenyl group and a carboxamide group.
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is present in the given compound, have been known to exhibit a wide range of pharmacological activities . They have been found to act as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to their pharmacological effects .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to have significant cytotoxic activities against various cell lines .
Action Environment
The synthesis of similar compounds has been achieved under eco-friendly conditions .
Biochemical Analysis
Biochemical Properties
Compounds of the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to interact with various enzymes and proteins . The nature of these interactions often involves binding at the active site of the enzyme or protein, potentially influencing its function .
Cellular Effects
Related compounds have been shown to exhibit cytotoxic activities against various cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 7-(4-Ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved by reacting appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Cyclization to form the triazolopyrimidine core: The triazole intermediate is then subjected to cyclization reactions with suitable reagents such as formamide or formic acid to form the triazolopyrimidine core.
Substitution reactions: The ethoxyphenyl and carboxamide groups are introduced through substitution reactions using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other process aids to enhance reaction efficiency.
Chemical Reactions Analysis
7-(4-Ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the triazole or pyrimidine rings or the substituent groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anti-inflammatory, analgesic, and antimalarial agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
7-(4-Ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
Triazolopyrimidines: These compounds share the same core structure but differ in the nature and position of substituents. Examples include 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide and 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide.
Pyrimidine derivatives: Compounds such as 2,4,6-trisubstituted pyrimidines and 4-substituted-2-{[(1H-benzimidazol-2-yl)methyl]thio}-6-methylpyrimidines have similar biological activities and can be used for comparison.
The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-3-22-11-6-4-10(5-7-11)13-12(14(16)21)9(2)19-15-17-8-18-20(13)15/h4-8,13H,3H2,1-2H3,(H2,16,21)(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWPLOBZPRUJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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